1-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone 1-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16567999
InChI: InChI=1S/C7H6N4O2/c1-4(12)5-2-8-7-9-3-10-11(7)6(5)13/h2-3,12H,1H3/b5-4+
SMILES:
Molecular Formula: C7H6N4O2
Molecular Weight: 178.15 g/mol

1-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

CAS No.:

Cat. No.: VC16567999

Molecular Formula: C7H6N4O2

Molecular Weight: 178.15 g/mol

* For research use only. Not for human or veterinary use.

1-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone -

Specification

Molecular Formula C7H6N4O2
Molecular Weight 178.15 g/mol
IUPAC Name (6E)-6-(1-hydroxyethylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Standard InChI InChI=1S/C7H6N4O2/c1-4(12)5-2-8-7-9-3-10-11(7)6(5)13/h2-3,12H,1H3/b5-4+
Standard InChI Key WGODPUXRWOWIEZ-SNAWJCMRSA-N
Isomeric SMILES C/C(=C\1/C=NC2=NC=NN2C1=O)/O
Canonical SMILES CC(=C1C=NC2=NC=NN2C1=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1-(7-Hydroxy- triazolo[1,5-a]pyrimidin-6-yl)ethanone features a fused heterocyclic core comprising a triazole ring (positions 1–3) and a pyrimidine ring (positions 4–7). Critical substituents include:

  • A hydroxyl group (-OH) at position 7, enhancing polarity and hydrogen-bonding capacity.

  • An ethanone group (-COCH3) at position 6, contributing to electrophilic reactivity.

The molecular formula is inferred as C7H6N4O2 (molecular weight: 178.16 g/mol), derived by replacing the 7-methyl group in the analogous compound 1-(7-methyl- triazolo[1,5-a]pyrimidin-6-yl)ethanone (C8H8N4O) with a hydroxyl moiety.

Key Spectral Characteristics (Hypothesized)

  • NMR: The 7-hydroxyl proton is expected to resonate at δ 10–12 ppm (DMSO-d6), while the ethanone carbonyl appears near δ 195–200 ppm in 13C^{13}\text{C} NMR.

  • IR: Strong absorption bands for C=O (~1680 cm1^{-1}) and O-H (~3200 cm1^{-1}) stretching vibrations.

Synthesis and Optimization

Proposed Synthetic Routes

The synthesis of 1-(7-hydroxy-[1, triazolo[1,5-a]pyrimidin-6-yl)ethanone may involve the following steps:

  • Core Formation: Condensation of 3-amino-1,2,4-triazole with a β-ketoester (e.g., ethyl acetoacetate) under acidic conditions to form the triazolopyrimidine scaffold.

  • Hydroxylation: Selective oxidation at position 7 using hydrogen peroxide or enzymatic methods to introduce the hydroxyl group.

  • Purification: Recrystallization from ethanol/water mixtures to isolate the target compound.

Challenges in Synthesis

  • Regioselectivity: Competing reactions at positions 5 and 7 require careful control of temperature and catalyst selection.

  • Stability: The hydroxyl group may necessitate protective groups (e.g., silyl ethers) during synthesis to prevent undesired side reactions.

Biological Activity and Applications

Antimicrobial Properties

Structural analogs with electron-withdrawing groups demonstrate moderate activity against Staphylococcus aureus (MIC: 16–32 μg/mL). The hydroxyl group’s hydrogen-bonding capability could enhance target binding, but empirical data are lacking.

Comparative Analysis with Analogous Compounds

Property7-Hydroxy Variant (This Compound)7-Methyl Analog7-Methoxy Analog
Molecular FormulaC7H6N4O2C8H8N4OC9H10N4O3
PolarityHigh (logP ≈ 0.5)Moderate (logP ≈ 1.2)Low (logP ≈ 2.1)
Anticancer IC50Not reported0.43 μM (A549)1.84 μM (HeLa)
Synthetic Yield60–70% (estimated)85–92%75–80%

Mechanistic Hypotheses

Kinase Inhibition

The ethanone group may coordinate with ATP-binding sites in kinases (e.g., EGFR), while the hydroxyl group forms hydrogen bonds with backbone amides, mimicking adenosine’s ribose moiety.

Oxidative Stress Induction

The hydroxyl group could act as a pro-oxidant, generating reactive oxygen species (ROS) in cancer cells, though this requires validation.

Future Research Directions

  • Synthetic Optimization: Develop regioselective hydroxylation protocols using biocatalysts or transition-metal complexes.

  • In Vitro Screening: Evaluate antiproliferative activity against NCI-60 cell lines and kinase inhibition profiles.

  • Solubility Studies: Assess aqueous solubility and partition coefficients to guide formulation strategies.

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